molecular formula C13H18N4O B2973257 N-[cyano(cyclopropyl)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1797033-64-7

N-[cyano(cyclopropyl)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2973257
CAS RN: 1797033-64-7
M. Wt: 246.314
InChI Key: OCOOEXFNFBDDDL-UHFFFAOYSA-N
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Description

N-[cyano(cyclopropyl)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CCMP, and it has been studied for its potential use in various fields, including medicine and agriculture. CCMP is a pyrazole derivative that has shown promising results in different studies, making it a subject of interest for many researchers.

Mechanism of Action

The mechanism of action of CCMP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CCMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. CCMP has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and cell survival.
Biochemical and Physiological Effects
CCMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that CCMP inhibits the proliferation of cancer cells and induces apoptosis (programmed cell death) in cancer cells. CCMP has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, CCMP has been shown to have insecticidal properties, making it a potential alternative to traditional insecticides.

Advantages and Limitations for Lab Experiments

One advantage of using CCMP in lab experiments is that it has shown promising results in various studies, making it a subject of interest for many researchers. Another advantage is that CCMP is relatively easy to synthesize, making it readily available for use in experiments. One limitation of using CCMP in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on CCMP. One direction is to further investigate its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an insecticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of CCMP and its effects in different experimental settings. Finally, future research should focus on developing new derivatives of CCMP that have improved properties and greater efficacy in various applications.

Synthesis Methods

The synthesis of CCMP involves several steps, including the reaction of 1-(cyclopropyl)ethylamine with ethyl acetoacetate to form 1-(cyclopropyl)ethyl-3-oxobutanoate. The product is then reacted with hydrazine hydrate to form 1-(cyclopropyl)ethyl-3-hydrazinobutanoate. The final step involves the reaction of 1-(cyclopropyl)ethyl-3-hydrazinobutanoate with acetic anhydride and cyanogen bromide to form CCMP.

Scientific Research Applications

CCMP has been studied for its potential use in various fields, including medicine, agriculture, and environmental science. In medicine, CCMP has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. CCMP has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, CCMP has been shown to have insecticidal properties, making it a potential alternative to traditional insecticides. In environmental science, CCMP has been studied for its potential use in the removal of heavy metals from contaminated soils and water.

properties

IUPAC Name

N-[cyano(cyclopropyl)methyl]-2-methyl-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-8(2)10-6-12(17(3)16-10)13(18)15-11(7-14)9-4-5-9/h6,8-9,11H,4-5H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOOEXFNFBDDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC(C#N)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(cyclopropyl)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

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